molecular formula C10H10F2O B14037748 1-(4-(Difluoromethyl)phenyl)propan-1-one

1-(4-(Difluoromethyl)phenyl)propan-1-one

Cat. No.: B14037748
M. Wt: 184.18 g/mol
InChI Key: QZCAUMXLTLZUPS-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)propan-1-one is an aryl ketone featuring a propan-1-one backbone substituted at the para position of the phenyl ring with a difluoromethyl (–CF₂H) group. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the difluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10F2O/c1-2-9(13)7-3-5-8(6-4-7)10(11)12/h3-6,10H,2H2,1H3

InChI Key

QZCAUMXLTLZUPS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the difluoromethyl group onto the para position of a phenyl ring.
  • Formation of the propan-1-one moiety attached to the phenyl ring.

The difluoromethyl group can be introduced via nucleophilic, electrophilic, or radical difluoromethylation reactions. The ketone functionality is commonly installed through Friedel-Crafts acylation or via coupling of suitably functionalized intermediates.

Diazotization and Cuprous Salt Catalyzed Acylation (Related Methodology)

A closely related method described for trifluoromethyl analogues involves:

  • Diazotization of 4-(difluoromethyl)aniline (or related anilines) in aqueous acidic conditions with sodium nitrite at low temperatures (0–25 °C).
  • Reaction of the resulting diazonium salt with isopropenyl acetate in presence of catalytic cuprous chloride in polar solvents at 20–70 °C.
  • This yields the corresponding aryl-propan-2-one derivatives after workup and extraction.

While this patent specifically describes 1-(3-trifluoromethyl)phenyl-propan-2-one, the analogous process could be adapted for this compound by substituting the starting aniline and adjusting conditions accordingly.

Difluorination of 1,3-Diketones

Another approach involves:

  • Starting from 1,3-diketones such as 4,4,4-trifluorobutane-1,3-dione.
  • Treatment with electrophilic fluorinating agents like Selectfluor under reflux in acetonitrile for extended periods (e.g., 24 hours).
  • This leads to difluorination at the α-position, forming difluoromethyl ketones.

Though this method is demonstrated for trifluoromethyl diketones, it provides insight into the controlled introduction of difluoromethyl groups on ketones, which could be adapted to synthesize this compound analogs.

Nucleophilic Difluoromethylation Using Phenylsulfonyl Difluoromethyl Reagents

Recent advances include:

  • Use of nucleophilic (phenylsulfonyl)difluoromethyl anion equivalents generated in situ from reagents such as PhSO2CF2H with bases like potassium tert-butoxide.
  • These react with aryl halides or alkyl halides to install the difluoromethyl group.
  • Subsequent transformations allow access to difluoromethylated ketones.

This method offers mild conditions and good functional group tolerance, making it promising for the synthesis of this compound derivatives.

Purification and Isolation

Purification of fluorinated ketones like this compound often involves:

  • Extraction with organic solvents such as dichloromethane, ethyl acetate, or toluene.
  • Washing with water to remove inorganic impurities.
  • Drying over anhydrous magnesium sulfate.
  • Concentration under reduced pressure.
  • Recrystallization from solvents like ethanol or isopropanol to achieve high purity (>99%) suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes
Diazotization + Cuprous Salt Catalyzed Acylation 4-(Difluoromethyl)aniline, NaNO2, HCl, CuCl, isopropenyl acetate, 0–70 °C Established, scalable, good yields Requires careful temperature control, adapted from trifluoromethyl analogues
Electrophilic Difluorination of 1,3-Diketones Selectfluor, MeCN, reflux 24 h Direct difluorination, mild conditions Long reaction times, specialized fluorinating agents
Nucleophilic Difluoromethylation PhSO2CF2H, t-BuOK, aryl halides, DMF Mild, versatile, good functional group tolerance Requires preparation of sulfonyl difluoromethyl reagents
Purification Organic extraction, drying, recrystallization High purity achievable Multiple steps may be needed for pharmaceutical grade

Full Research Findings and Notes

  • The diazotization and subsequent cuprous salt catalyzed reaction is a classical approach to introduce acyl groups onto aromatic rings via diazonium salts, adaptable to fluorinated anilines for difluoromethyl ketones.
  • Electrophilic fluorinating agents like Selectfluor enable direct fluorination of diketones, enabling access to difluoromethyl ketones without harsh conditions, though reaction times are long and reagents can be costly.
  • Nucleophilic difluoromethylation using phenylsulfonyl difluoromethyl anions is a modern, versatile method that allows installation of difluoromethyl groups on aromatic systems and alkyl chains, offering synthetic flexibility.
  • Purification strategies are crucial to remove closely related impurities and achieve pharmaceutical-grade material, often involving acid-base extraction and recrystallization techniques.
  • No direct, detailed synthetic procedure exclusively for this compound was found in public literature, but the above methods provide robust frameworks for its preparation.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The difluoromethyl group distinguishes 1-(4-(Difluoromethyl)phenyl)propan-1-one from other para-substituted aryl ketones. Key analogs and their substituent effects include:

Compound Substituent Key Properties References
1-(4-(Trifluoromethyl)phenyl)propan-1-one –CF₃ Higher electronegativity and lipophilicity; widely used in agrochemicals.
1-(4-Chlorophenyl)propan-1-one –Cl Moderate electron-withdrawing effect; common in synthetic intermediates.
1-(4-Methoxyphenyl)propan-1-one –OCH₃ Electron-donating; improves solubility but reduces metabolic stability.
1-(4-Methylphenyl)propan-1-one –CH₃ Electron-donating; lower polarity and higher volatility.
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one –OCH₂CH₃, –F (meta) Enhanced steric bulk; used in pharmaceutical intermediates.

Key Observations :

  • The difluoromethyl group (–CF₂H) offers intermediate electronegativity between –CF₃ and –CH₃, balancing lipophilicity and metabolic resistance .

Physicochemical Properties

  • Thermal Stability: Fluorinated aryl ketones generally exhibit higher melting points than non-fluorinated analogs due to dipole interactions .
  • Spectroscopic Data : NMR and MS profiles for difluoromethyl derivatives would feature distinct ¹⁹F signals (~-100 to -120 ppm) and molecular ion peaks consistent with C₁₀H₉F₂O .

Biological Activity

1-(4-(Difluoromethyl)phenyl)propan-1-one, also known as a difluoromethyl ketone, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanone moiety attached to a phenyl ring substituted with a difluoromethyl group at the para position. The presence of difluoromethyl groups significantly influences its chemical properties, enhancing reactivity and stability, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, affecting cellular functions. For instance, it has been studied as a phosphodiesterase (PDE) inhibitor, which plays a role in anti-inflammatory responses .
  • Receptor Modulation : Interaction with cellular receptors can lead to modulation of their activity, potentially impacting signaling pathways related to inflammation and microbial growth.
  • Signal Transduction Pathways : The compound can influence intracellular signaling pathways, altering cellular responses and contributing to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored, particularly through its action as a PDE inhibitor. This inhibition can lead to increased levels of cyclic AMP, which modulates inflammatory responses .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antibacterial Studies : A study demonstrated that derivatives of difluoromethyl phenyl ketones exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, indicating potential for developing new antibiotics .
  • PDE Inhibition : Research focused on the structure-activity relationship (SAR) of phenyl alkyl ketones revealed that certain derivatives of this compound showed submicromolar IC50 values as PDE inhibitors. These findings suggest that modifications to the difluoromethyl group can enhance potency and selectivity against specific PDE isoforms .
  • Toxicity Assessments : Preliminary studies assessing the toxicity of the compound in human cell lines indicated low toxicity levels, supporting its potential use in therapeutic applications without significant adverse effects .

Data Summary

The following table summarizes key findings related to the biological activity and mechanisms of action for this compound:

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPDE inhibition leading to increased cAMP
Enzyme inhibitionModulation of metabolic pathways
Low toxicitySafe for use in therapeutic contexts

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